4-甲氧基-1H-吲哚-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

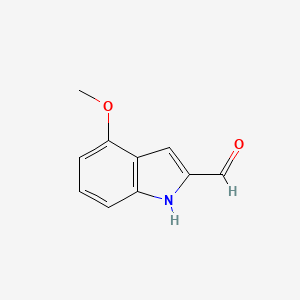

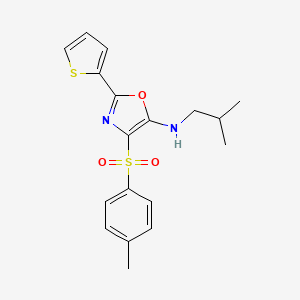

4-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

Indoles, including 4-methoxy-1H-indole-2-carbaldehyde, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of indole derivatives has been the focus of the chemical community due to the importance of this significant ring system .Molecular Structure Analysis

The InChI code for 4-methoxy-1H-indole-2-carbaldehyde is 1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

4-Methoxy-1H-indole-2-carbaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

合成和结构应用

三取代吲哚的构建块:4-甲氧基-1H-吲哚-2-甲醛在合成2,3,6-三取代吲哚衍生物中充当多功能构建块,作为与各种亲核试剂反应中的区域选择性亲电试剂。这种反应性在创造新型嘧啶并[1,2-a]吲哚衍生物中起着关键作用,展示了它在扩展基于吲哚的化合物多样性方面的实用性 (Yamada et al., 2009)。

吲哚醌的合成:该化合物还在从吲哚-7-甲醛经达金氧化反应合成4,7-吲哚醌中起着关键作用。甲氧基基团的存在激活了吲哚C7位置,促进了合成并通过C2和C3位置的官能团实现结构变化 (Alamgir et al., 2008)。

呋喃吲哚的形成:4-甲氧基-1H-吲哚-2-甲醛用于合成N-对甲苯磺酰基呋喃[2,3-g]吲哚,通过与α-卤代酮烷基化和随后的环化反应。该过程展示了它在形成复杂的融合环系统中的作用 (Pchalek et al., 2021)。

手性取代吲哚的制备:该化合物在制备手性活性吲哚-2-甲醛中起着关键作用,然后用于不对称合成。这种应用展示了它在创建手性中心和推进立体化学方面的重要性 (Golantsov et al., 2005)。

药物和生物应用

抗菌活性:4-甲氧基-1H-吲哚-2-甲醛的某些衍生物表现出显著的抗菌活性,突显了其在开发新的抗菌剂方面的潜力。这些化合物,特别是合成为吲哚-3-甲醛腙衍生物时,显示出对各种细菌菌株的抑制活性,为新型抗生素的开发开辟了途径 (Carrasco et al., 2020)。

抗癌治疗中的抗有丝分裂活性:4-甲氧基-1H-吲哚-2-甲醛的衍生物,特别是2-苯基吲哚-3-甲醛,通过抑制微管聚合表现出抗有丝分裂活性。这些化合物对乳腺癌细胞表现出强效作用,使它们成为癌症治疗的潜在候选药物 (Kaufmann et al., 2007)。

合成抗增殖化合物:该化合物参与合成对癌细胞系具有显著抗增殖活性的新异环化合物,突显了它在癌症研究和潜在治疗应用中的重要性 (Fawzy et al., 2018)。

安全和危害

The safety information available indicates that 4-methoxy-1H-indole-2-carbaldehyde is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and avoiding breathing dust or fumes .

未来方向

Indoles, including 4-methoxy-1H-indole-2-carbaldehyde, have been the focus of research due to their prevalence in natural products and drugs . They have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . The development of novel methods of synthesis for indole derivatives is an area of ongoing research .

作用机制

Target of Action

4-Methoxy-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities

Pharmacokinetics

The compound’s molecular weight (17519) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

4-methoxy-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUMJEKBMVREKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)